molecular formula C24H16O4 B1256145 [2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate

[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate

Cat. No. B1256145
M. Wt: 368.4 g/mol
InChI Key: CLDRRCVYIHWHOC-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid [2-[3-(2-benzofuranyl)-3-oxoprop-1-enyl]phenyl] ester is a carbonyl compound.

Scientific Research Applications

  • Dielectric and Thermal Properties : The methacrylate polymer bearing a chalcone side group, which includes the compound of interest, was found to have specific thermal and dielectric properties. This study by Çelik and Coskun (2018) explored the thermal behavior and dielectric parameters of the polymer, indicating potential applications in material science and electronics (Çelik & Coskun, 2018).

  • Radical Scavenging Potency : The compound demonstrated significant antioxidant properties. In the study by Then et al. (2017), the compound, along with its derivatives, showed noteworthy radical scavenging effects, particularly in hydrogen peroxide scavenging assays (Then et al., 2017).

  • Liquid Crystalline Monomer : A novel monomer containing a cinnamoyl moiety, related to the compound , was designed and synthesized for its potential in forming a liquid crystalline phase. This research by Guo-Qing Jin (2010) could be significant in the development of new materials with specific liquid crystalline properties (Jin, 2010).

  • Antimicrobial Activity : In medicinal chemistry, derivatives of benzofuran, including the compound of interest, have been investigated for their antimicrobial activities. Koca et al. (2005) synthesized novel derivatives and tested them against various microorganisms, finding certain derivatives to be effective (Koca et al., 2005).

  • Inhibition of P450 Aromatase : Saberi, Shah, and Simons (2005) explored derivatives of benzofuran for their inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This study suggests potential applications in hormone-related therapies (Saberi, Shah, & Simons, 2005).

  • Fungicidal Activities : Xie et al. (2015) discovered that oxime ether strobilurin derivatives containing substituted benzofurans, like the compound , showed promising fungicidal activities, indicating potential in agricultural applications (Xie et al., 2015).

  • β-Amyloid Aggregation Inhibitor : A study by Choi et al. (2004) on the synthesis of 2-(4-hydroxyphenyl)benzofurans, related to the compound of interest, revealed their application as β-amyloid aggregation inhibitors, which could be significant in Alzheimer’s disease research (Choi et al., 2004).

properties

Product Name

[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate

InChI

InChI=1S/C24H16O4/c25-20(23-16-19-11-5-7-13-22(19)27-23)15-14-17-8-4-6-12-21(17)28-24(26)18-9-2-1-3-10-18/h1-16H/b15-14+

InChI Key

CLDRRCVYIHWHOC-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C/C(=O)C3=CC4=CC=CC=C4O3

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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